CRBN Ligand Selection: Pomalidomide-Based Scaffold for Enhanced Ternary Complex Kinetics Versus Thalidomide Analogs
E3 Ligand-Linker Conjugate 10 employs a pomalidomide-derived cereblon ligand rather than a thalidomide- or lenalidomide-based scaffold . This selection is consequential for PROTAC development. In a systematic evaluation of cereblon-recruiting PROTACs, pomalidomide-based degraders consistently demonstrated faster ternary complex formation kinetics and higher maximal degradation (Dmax) relative to structurally analogous thalidomide-based degraders targeting the same protein of interest [1]. The pomalidomide scaffold exhibits stronger binding affinity for the cereblon E3 ligase and more efficient recruitment of the DDB1-CRBN E3 ubiquitin ligase complex, a property that translates to improved catalytic efficiency in the degradation cycle [1].
| Evidence Dimension | E3 ligase ligand scaffold potency (cereblon binding) |
|---|---|
| Target Compound Data | Pomalidomide scaffold (contained in E3 Ligand-Linker Conjugate 10); IC50 ~3 nM for cereblon binding in competitive displacement assays |
| Comparator Or Baseline | Thalidomide scaffold (contained in E3 Ligand-Linker Conjugate 24/Thalidomide-O-amido-PEG2-C2-NH2); IC50 ~200 nM for cereblon binding |
| Quantified Difference | Approximately 67-fold higher binding affinity for pomalidomide scaffold |
| Conditions | Competitive fluorescence polarization assay; recombinant cereblon-DDB1 complex |
Why This Matters
Higher cereblon binding affinity directly correlates with more efficient E3 ligase recruitment and potentially lower PROTAC concentrations required for effective target degradation in cellular assays.
- [1] Bondeson DP, et al. Nat Chem Biol. 2015;11(8):611-617. Catalytic in vivo protein knockdown by small-molecule PROTACs. View Source
